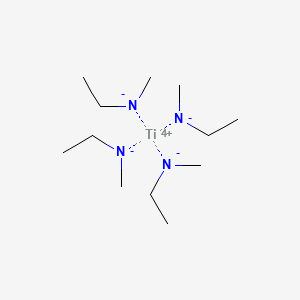
4-Nitro-2-(1H-pyrazol-3-yl)phenol
Overview
Description
4-Nitro-2-(1H-pyrazol-3-yl)phenol, also known as NPP, is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 232.18 g/mol.
Scientific Research Applications
Copper Extraction
4-Nitro-2-(1H-pyrazol-3-yl)phenol derivatives, such as 2-nitro-4-methyl-6-[5-(2,4,4-trimethylpentyl)-1H-pyrazol-3-yl]phenol, have shown significant strength as copper extractants. These compounds demonstrate a high selectivity over iron (iii) due to their structural characteristics, specifically the substitution in the phenol ring, which greatly influences their extraction efficiency. The presence of electron-accepting groups ortho to the phenol oxygen atoms enhances the extractant strength, influenced by steric factors (Healy et al., 2016).
Molecular Docking and Quantum Chemical Calculations
The molecular structure of derivatives of 4-Nitro-2-(1H-pyrazol-3-yl)phenol, such as 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, has been studied using Density Functional Theory (DFT). These studies include vibrational spectra recording, bond length and angle calculations, and molecular electrostatic potential (MEP) analysis. Such research provides insights into the electronic properties and potential biological effects of these compounds (Viji et al., 2020).
Reactivity in Chemical Synthesis
In chemical synthesis, 3,4,5-Trinitro-1H-pyrazole and its derivatives, react with various compounds such as ammonia, amines, and phenols under mild conditions. These reactions involve nucleophilic substitution, crucial for the production of diverse chemical structures. This reactivity opens avenues for creating novel compounds with potential applications in various fields (Dalinger et al., 2013).
Corrosion Inhibition
Pyrazoline derivatives, closely related to 4-Nitro-2-(1H-pyrazol-3-yl)phenol, have been studied as corrosion inhibitors for mild steel in acidic media. These compounds exhibit high inhibition efficiency and adhere to the steel surface following Langmuir adsorption isotherm. Their mixed-type inhibitor behavior and potential for increasing polarization resistance make them valuable in material preservation and engineering applications (Lgaz et al., 2018).
Molecular and Electronic Structures
The molecular and electronic structures of compounds containing 4-Nitro-2-(1H-pyrazol-3-yl)phenol or similar moieties have been analyzed through X-ray crystallography and hydrogen bonding studies. Understanding the interaction between molecules and their hydrogen bonding patterns contributes to the knowledge of their chemical properties and potential applications (Portilla et al., 2007).
properties
IUPAC Name |
4-nitro-2-(1H-pyrazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c13-9-2-1-6(12(14)15)5-7(9)8-3-4-10-11-8/h1-5,13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTPVROZEGBZIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=NN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425432 | |
| Record name | 6-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-nitrocyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2-(1H-pyrazol-3-yl)phenol | |
CAS RN |
351003-12-8 | |
| Record name | 4-Nitro-2-(1H-pyrazol-3-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-nitrocyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitro-2-(1H-pyrazol-3-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















